molecular formula C20H14F2N2O3 B11050619 1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11050619
M. Wt: 368.3 g/mol
InChI Key: ABSSGPYIXKQBOD-UHFFFAOYSA-N
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Description

1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes two fluorophenyl groups, a pyrrolo[3,2-b]pyridine core, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-b]pyridine core.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through a series of substitution reactions, often using fluorinated benzene derivatives and suitable catalysts.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone functional group and carboxylation to add the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14F2N2O3

Molecular Weight

368.3 g/mol

IUPAC Name

1,7-bis(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C20H14F2N2O3/c21-12-4-1-3-11(7-12)15-9-17(25)23-18-16(20(26)27)10-24(19(15)18)14-6-2-5-13(22)8-14/h1-8,10,15H,9H2,(H,23,25)(H,26,27)

InChI Key

ABSSGPYIXKQBOD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC(=CC=C3)F)C(=O)O)NC1=O)C4=CC(=CC=C4)F

Origin of Product

United States

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